3-(ethylsulfanyl)-N,N-dimethylpropanamide
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Overview
Description
3-(Ethylsulfanyl)-N,N-dimethylpropanamide is a chemical compound with the molecular formula C8H17NO2S. It is characterized by the presence of an ethylsulfanyl group attached to a propanamide backbone, which is further substituted with two methyl groups on the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with propanamide as the starting material.
Ethylsulfanyl Group Introduction: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where ethanethiol reacts with propanamide in the presence of a suitable base.
Dimethylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate to introduce the two methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or thiols are used, often in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-(Ethylsulfanyl)-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(ethylsulfanyl)-N,N-dimethylpropanamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering substrate specificity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(Ethylsulfanyl)propanal: A related aldehyde compound.
3-(Ethylsulfanyl)propionic acid: A related carboxylic acid compound.
N,N-Dimethylpropanamide: A related amide compound without the ethylsulfanyl group.
Uniqueness: 3-(Ethylsulfanyl)-N,N-dimethylpropanamide is unique due to its combination of the ethylsulfanyl group and the N,N-dimethyl substitution on the amide nitrogen. This combination imparts distinct chemical and biological properties that differentiate it from its related compounds.
Properties
CAS No. |
1878952-92-1 |
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Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-ethylsulfanyl-N,N-dimethylpropanamide |
InChI |
InChI=1S/C7H15NOS/c1-4-10-6-5-7(9)8(2)3/h4-6H2,1-3H3 |
InChI Key |
MIYAYYZFSTVGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(=O)N(C)C |
Purity |
95 |
Origin of Product |
United States |
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